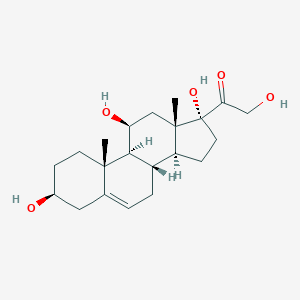

11beta,17alpha,21-Trihydroxypregnenolone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-[(3S,8S,9S,10R,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3,13-16,18,22-24,26H,4-11H2,1-2H3/t13-,14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFVWTUQBYRPOB-HCMGWXKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Context in Steroidogenesis Research

The story of 11β,17α,21-Trihydroxypregnenolone is intrinsically linked to the broader history of adrenal research and the quest to understand and isolate the hormones of the adrenal cortex. The journey to elucidating the complex pathways of steroid synthesis was a monumental undertaking of the 20th century, culminating in the identification of numerous steroid compounds and the enzymes that govern their transformations.

The adrenal gland, a small organ situated atop the kidneys, was not fully appreciated for its essential physiological role until the mid-19th century. researchgate.net It was the pioneering work of scientists in the early to mid-20th century that began to unravel the chemical mysteries held within. researchgate.netmusculoskeletalkey.com This era of intense investigation led to the isolation and characterization of many adrenal steroids, including the groundbreaking synthesis of cortisone (B1669442) in the 1940s, a feat that revolutionized medicine. musculoskeletalkey.comthe-rheumatologist.orgnih.gov

It was within this context of burgeoning knowledge of steroid chemistry that the pathways of hormone synthesis were gradually mapped out. Researchers discovered that the production of cortisol, a primary glucocorticoid, involved a series of enzymatic steps. 11β,17α,21-Trihydroxypregnenolone emerged as a key, albeit transient, player in this pathway. It is formed from its precursor, 17α,21-Dihydroxypregnenolone, through the action of the enzyme steroid 11β-hydroxylase (cytochrome P450 11B1). hmdb.cawikipedia.orghmdb.ca Subsequently, 11β,17α,21-Trihydroxypregnenolone is converted to the well-known hormone cortisol through the activity of 3β-hydroxysteroid dehydrogenase. hmdb.ca

The identification of this compound and its place in the steroidogenic pathway was crucial for a complete understanding of cortisol biosynthesis. The foundational research into steroidogenesis not only provided a roadmap of hormone production but also laid the groundwork for understanding the pathological consequences of enzymatic defects in this pathway.

Academic Significance and Research Trajectories

Position within the Steroidogenic Pathway

The significance of 11β,17α,21-Trihydroxypregnenolone lies in its transient but essential role within the broader pathway of steroidogenesis, the process by which steroid hormones are derived from cholesterol. wikipedia.org

Intermediary Role in C21-Steroid Hormone Metabolism

11β,17α,21-Trihydroxypregnenolone is a key intermediate in the biosynthesis of C21-steroid hormones, particularly in the pathway leading to the production of glucocorticoids. hmdb.ca Its structure contains the fundamental 21-carbon pregnane (B1235032) skeleton. The compound itself is not typically considered a final, active hormone but rather a precursor molecule that undergoes further enzymatic modification. nih.gov It serves as a crucial checkpoint in the synthesis of cortisol, representing the penultimate step in the Δ⁵ pathway before the final conversion to this vital glucocorticoid. hmdb.ca

Precursor-Product Relationships with Key Steroids

The formation and metabolism of 11β,17α,21-Trihydroxypregnenolone are defined by its direct precursor-product relationships. It is synthesized from 17α,21-Dihydroxypregnenolone through an essential hydroxylation step. hmdb.ca Subsequently, it serves as the direct substrate for the enzymatic reactions that yield cortisol, one of the primary glucocorticoids in humans. hmdb.canih.gov This places it squarely in the adrenal cortex's zona fasciculata, where glucocorticoid synthesis predominantly occurs. nih.gov

| Precursor | Intermediate | Product |

| 17α,21-Dihydroxypregnenolone | 11β,17α,21-Trihydroxypregnenolone | Cortisol |

Molecular Enzymology of Formation and Metabolism

The synthesis and conversion of 11β,17α,21-Trihydroxypregnenolone are governed by a series of highly specific enzymatic reactions. These transformations are primarily catalyzed by members of the cytochrome P450 superfamily and hydroxysteroid dehydrogenases. nih.govnih.gov

Cytochrome P450-Mediated Hydroxylations in 11β,17α,21-Trihydroxypregnenolone Synthesis

The generation of 11β,17α,21-Trihydroxypregnenolone from its ultimate precursor, pregnenolone, involves three distinct hydroxylation reactions, each mediated by a specific cytochrome P450 (CYP) enzyme. wikipedia.org These enzymes are monooxygenases that introduce hydroxyl (-OH) groups at specific positions on the steroid nucleus. nih.gov

17α-Hydroxylation: The initial step involves the conversion of pregnenolone to 17α-hydroxypregnenolone. This reaction is catalyzed by the enzyme 17α-hydroxylase/17,20-lyase, encoded by the CYP17A1 gene. wikipedia.orgtaylorandfrancis.com This enzyme is located in the endoplasmic reticulum. wikipedia.org

21-Hydroxylation: Subsequently, 17α-hydroxypregnenolone is hydroxylated at the C21 position to form 17α,21-Dihydroxypregnenolone. This step is carried out by steroid 21-hydroxylase, an enzyme encoded by the CYP21A2 gene. hmdb.caoup.comnih.gov

11β-Hydroxylation: The final step in the synthesis of 11β,17α,21-Trihydroxypregnenolone is the hydroxylation of 17α,21-Dihydroxypregnenolone at the C11 position. This reaction is catalyzed by 11β-hydroxylase, which is encoded by the CYP11B1 gene and is located in the mitochondria. hmdb.cahmdb.camedlineplus.gov

Hydroxysteroid Dehydrogenase and Steroid Isomerase Activities in Downstream Conversions

The conversion of 11β,17α,21-Trihydroxypregnenolone to the active hormone cortisol involves a critical two-step reaction catalyzed by a single bifunctional enzyme: 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴-isomerase type 2 (3β-HSD). hmdb.cacaresfoundation.org This enzyme is encoded by the HSD3B2 gene and is primarily expressed in the adrenal glands and gonads. genecards.orgwikipedia.org

Dehydrogenation: The 3β-hydroxysteroid dehydrogenase component oxidizes the 3β-hydroxyl group on the A ring of the steroid nucleus to a 3-keto group.

Isomerization: The Δ⁵⁻⁴-isomerase component then shifts the position of the double bond from C5-C6 (the Δ⁵ configuration characteristic of pregnenolone and its derivatives) to C4-C5 (the Δ⁴ configuration). wikipedia.org

This combined action effectively converts the pregnenolone-derived structure into a progesterone-derived structure, yielding cortisol (11β,17α,21-trihydroxypregn-4-ene-3,20-dione). hmdb.canih.gov

Enzyme Kinetics, Substrate Specificity, and Co-factor Dependencies of Related Steroidogenic Enzymes

The efficiency and regulation of the steroidogenic pathway depend on the specific properties of the enzymes involved. nih.gov The study of enzyme kinetics helps to understand reaction rates and how they are influenced by various factors. wikipedia.org

Cytochrome P450 Enzymes (CYPs): These enzymes are hemoproteins that require electron-donating redox partners to function. Mitochondrial CYPs (like CYP11B1) and endoplasmic reticulum CYPs (like CYP17A1 and CYP21A2) rely on different electron transfer chains. nih.gov Their reactions are generally considered physiologically irreversible. nih.gov Each CYP enzyme exhibits high substrate specificity. For instance, CYP17A1 acts on both pregnenolone and progesterone (B1679170), while CYP11B1 is responsible for the final synthesis step of cortisol from 11-deoxycortisol. nih.govwikipedia.org The activity of some CYPs can be modulated by cofactors; for example, the 17,20-lyase activity of CYP17A1 is significantly enhanced by the presence of cytochrome b₅. nih.gov

Hydroxysteroid Dehydrogenases (HSDs): HSD reactions are mechanistically reversible, though they typically favor one direction in vivo. nih.gov HSD3B2, crucial for cortisol synthesis from 11β,17α,21-Trihydroxypregnenolone, utilizes NAD⁺ as a cofactor for its dehydrogenase activity. wikipedia.orgresearchgate.net The enzyme is expressed in both the endoplasmic reticulum and mitochondria. wikipedia.org

The quantitative capacity of steroidogenic cells to produce specific hormones is determined by the expression levels of these key enzymes, which are regulated by trophic hormones. nih.gov

| Enzyme (Gene) | Location | Function | Cofactor/Dependency |

| 17α-Hydroxylase (CYP17A1) | Endoplasmic Reticulum | Adds -OH at C17 | NADPH, Redox Partners, Cytochrome b₅ |

| 21-Hydroxylase (CYP21A2) | Endoplasmic Reticulum | Adds -OH at C21 | NADPH, Redox Partners |

| 11β-Hydroxylase (CYP11B1) | Mitochondria | Adds -OH at C11 | NADPH, Redox Partners |

| 3β-HSD (HSD3B2) | ER, Mitochondria | Oxidizes 3β-OH, Isomerizes Δ⁵ to Δ⁴ | NAD⁺ |

Genetic Determinants of Steroidogenic Enzyme Function

The biosynthesis of 11β,17α,21-Trihydroxypregnenolone and its subsequent enzymatic transformations are intricately controlled at the genetic level. The expression and function of the enzymes responsible for steroidogenesis are dictated by specific genes, and any alterations in these genes can have significant physiological consequences. This section explores the genetic determinants of key enzymes involved in the steroidogenic pathway.

Functional Implications of CYP11B1 Gene Expression in 11β-Hydroxylase Activity

The gene CYP11B1 provides the blueprint for the enzyme 11-beta-hydroxylase, a critical component in the synthesis of glucocorticoids. medlineplus.gov This enzyme, a member of the cytochrome P450 superfamily, is primarily located in the inner mitochondrial membrane of adrenal gland cells. medlineplus.govgenecards.org Its principal function is to catalyze the hydroxylation of 11-deoxycortisol to produce cortisol and of 11-deoxycorticosterone to form corticosterone (B1669441). medlineplus.govnih.gov The expression of CYP11B1 and the subsequent activity of 11-beta-hydroxylase are regulated by the adrenocorticotropic hormone (ACTH). oup.com

Mutations in the CYP11B1 gene can lead to a condition known as congenital adrenal hyperplasia (CAH) due to 11-beta-hydroxylase deficiency. medlineplus.govnih.gov Over 80 different mutations have been identified, many of which involve changes to single amino acids in the enzyme's structure. medlineplus.gov These mutations can severely reduce or completely eliminate the enzyme's function, leading to a buildup of precursor molecules and an overproduction of androgens. medlineplus.gov The severity of the condition, categorized as either classic or non-classic, often correlates with the degree of residual enzyme activity. nih.gov For instance, mutations like p.(Ala306Val) and p.(Glu310Lys) result in an almost complete loss of function, leading to the classic form of the deficiency. nih.gov In contrast, mutations such as p.(Arg143Trp) and p.(Arg332Gln) allow for some residual activity (approximately 6-8% of normal), resulting in a milder, non-classic phenotype. nih.gov

Polymorphisms within the CYP11B1 gene, as well as in the closely related CYP11B2 gene, have also been associated with variations in 11-beta-hydroxylase activity. oup.com For example, the -344T allele of CYP11B2 has been linked to lower CYP11B1 activity, as evidenced by higher levels of its substrates, 11-deoxycorticosterone and 11-deoxycortisol, after ACTH stimulation. oup.com

| Mutation | Resulting Enzyme Activity | Associated Phenotype |

|---|---|---|

| p.(Ala306Val) | Nearly complete loss of activity | Classic 11β-OHD |

| p.(Glu310Lys) | Nearly complete loss of activity | Classic 11β-OHD |

| p.(Arg143Trp) | ~8% of wild type activity | Non-classic 11β-OHD |

| p.(Arg332Gln) | ~6% of wild type activity | Non-classic 11β-OHD |

Role of HSD3B1 Gene in Δ5-3β-Hydroxysteroid Conversion

The HSD3B1 gene encodes the enzyme 3-beta-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD), a crucial bifunctional protein in the biosynthesis of all classes of steroid hormones. genecards.orguniprot.orgwikipedia.org This enzyme is not a member of the cytochrome P450 family and is found in the adrenal glands, as well as other steroid-producing tissues like the placenta, ovaries, and testes. wikipedia.org Its primary role is to catalyze the oxidative conversion of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids. genecards.org This involves both a dehydrogenation and an isomerization step. uniprot.org

Specifically, 3β-HSD is responsible for the conversion of:

Pregnenolone to progesterone uniprot.orgwikipedia.org

17α-Hydroxypregnenolone to 17α-hydroxyprogesterone uniprot.orgwikipedia.org

Dehydroepiandrosterone (B1670201) (DHEA) to androstenedione (B190577) uniprot.orgwikipedia.org

Androstenediol to testosterone (B1683101) uniprot.orgwikipedia.org

In humans, there are two isozymes of 3β-HSD, with the type I isoenzyme, encoded by HSD3B1, being expressed in the placenta and peripheral tissues. wikipedia.org The enzyme utilizes NAD+ as a preferred cofactor for its dehydrogenase activity. uniprot.orguniprot.org The function of 3β-HSD is essential for the production of progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.org

| Substrate (Δ5-3β-hydroxysteroid) | Product (Δ4-ketosteroid) |

|---|---|

| Pregnenolone | Progesterone |

| 17α-Hydroxypregnenolone | 17α-Hydroxyprogesterone |

| Dehydroepiandrosterone (DHEA) | Androstenedione |

| Androstenediol | Testosterone |

Transcriptional Regulation of Steroid Biosynthesis Enzymes

The expression of genes encoding steroidogenic enzymes is a highly regulated process that ensures the appropriate production of steroid hormones in a tissue-specific and timely manner. nih.gov This transcriptional regulation occurs at multiple levels, involving both basal and hormone-induced mechanisms. nih.govnih.gov A key signaling pathway in the adrenal cortex is initiated by the binding of ACTH to its receptor, which leads to an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA). frontiersin.org

This chronic response to ACTH results in the coordinated transcription of genes for steroidogenic enzymes. frontiersin.org The promoters of these genes contain specific DNA sequences, known as cis-elements, which bind to trans-acting protein factors. nih.gov Several types of these elements have been identified, including those responsible for basal transcription and those that mediate the inductive effects of cAMP. nih.gov

A number of transcription factors play crucial roles in this regulatory network. Steroidogenic factor 1 (SF-1) is a key nuclear receptor that is expressed in steroidogenic cells and is believed to regulate the expression of all cytochrome P450 steroid hydroxylases. nih.govresearchgate.net Other factors such as Wnt-4, Wilm's tumor gene (WT-1), and pre-B-cell transcription factor 1 (Pbx1) also contribute to the coordinated expression of these genes. researchgate.net For instance, Pbx1 has been shown to synergize with SF-1 to activate steroidogenic gene expression. researchgate.net The concerted action of these transcription factors, in response to hormonal stimuli, allows for the precise control of steroid hormone biosynthesis to meet physiological demands. nih.govfrontiersin.org

Biological Roles and Physiological Pathways Involving 11β,17α,21 Trihydroxypregnenolone

Contribution to Endocrine System Homeostasis

The primary contribution of 11β,17α,21-Trihydroxypregnenolone to endocrine system homeostasis lies in its function as an essential precursor in the synthesis of cortisol. nih.gov Cortisol is the main glucocorticoid in humans and is indispensable for the regulation of numerous physiological processes, including metabolism, immune response, and adaptation to stress. wikipedia.orgnih.gov The endocrine system relies on finely tuned feedback loops to maintain a stable internal environment, and the hypothalamic-pituitary-adrenal (HPA) axis is a central component of this regulation. nih.gov The synthesis of cortisol within the adrenal cortex is the endpoint of the HPA axis activation. wikipedia.org By serving as a necessary intermediate in this pathway, 11β,17α,21-Trihydroxypregnenolone is integral to the body's ability to produce adequate levels of cortisol, thereby helping to maintain chemical homeostasis and ensuring proper cellular function throughout the body. nih.govyoutube.com

Participation in Steroid Hormone Signaling Cascades

11β,17α,21-Trihydroxypregnenolone is a key intermediate metabolite in the Δ5 pathway of adrenal steroidogenesis, which leads to the production of cortisol. hmdb.ca The biosynthesis of all steroid hormones begins with cholesterol, which is converted to pregnenolone (B344588). wikipedia.org From pregnenolone, the pathway to cortisol involves a series of enzymatic hydroxylation steps.

The formation and conversion of 11β,17α,21-Trihydroxypregnenolone occurs through the following steps within the adrenal cortex:

Formation: The precursor 17α-Hydroxypregnenolone undergoes sequential hydroxylations at the C21 and C11 positions to yield 11β,17α,21-Trihydroxypregnenolone.

Conversion to Cortisol: The final and critical step in this cascade is the conversion of 11β,17α,21-Trihydroxypregnenolone into cortisol. This transformation is catalyzed by the enzyme type 2 3β-hydroxysteroid dehydrogenase (HSD3B2), which converts the 3-beta-hydroxy, delta-5 steroid structure into a 3-keto, delta-4 configuration, a characteristic feature of active cortisol. researchgate.net This enzymatic action is a crucial control point in safeguarding normal human fetal development by modulating androgen biosynthesis. researchgate.net

The following table details the specific reaction involving 11β,17α,21-Trihydroxypregnenolone in the cortisol synthesis pathway.

| Substrate | Enzyme | Product | Cellular Location |

|---|---|---|---|

| 11β,17α,21-Trihydroxypregnenolone | 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B2) | Cortisol | Endoplasmic Reticulum |

Modulation of Metabolic Adaptations

This inhibition is a key feature of metabolic reprogramming induced by hypoxia. The cellular response to low oxygen is primarily governed by Hypoxia-Inducible Factors (HIFs), with HIF-1α being a master regulator. nih.gov Studies have shown that under acute hypoxic stress, HIF-1α actively suppresses steroidogenesis. nih.gov One mechanism for this suppression is the HIF-1α-dependent upregulation of specific microRNAs, which in turn target and reduce the mRNA levels of critical steroidogenic enzymes. nih.gov This leads to a decrease in the production of all steroid hormones. Consequently, while not a direct actor in metabolic reprogramming, the flux through the steroidogenic pathway is altered, affecting the concentration and turnover of intermediates like 11β,17α,21-Trihydroxypregnenolone.

The influence of 11β,17α,21-Trihydroxypregnenolone on reproductive physiology and estrus cycles is indirect, mediated through its role as a direct precursor to cortisol. The adrenal and ovarian steroid systems are interconnected, and steroids secreted by the adrenal glands can significantly affect the pituitary-gonadal axis. nih.govelsevierpure.com

Glucocorticoids, such as cortisol, are known to be potent inhibitors of reproductive function, particularly when levels are elevated during stress. researchgate.net This inhibition can occur at multiple levels of the hypothalamic-pituitary-gonadal (HPG) axis, including:

Hypothalamus: Decreasing the synthesis and release of gonadotropin-releasing hormone (GnRH). researchgate.net

Pituitary Gland: Inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). researchgate.net

Gonads: Directly modulating steroidogenesis and gametogenesis within the ovaries. researchgate.net

The preovulatory LH surge is a critical event for triggering ovulation and is tightly regulated by the interplay of ovarian hormones. elsevierpure.com Research indicates that adrenal steroids, particularly progesterone (B1679170), can facilitate this LH release. nih.gov Because the synthesis of 11β,17α,21-Trihydroxypregnenolone is tied to the activity of the HPA axis and subsequent cortisol output, fluctuations in its production reflect the body's stress status. nih.gov Elevated HPA activity can lead to increased glucocorticoid levels, which can suppress the HPG axis, disrupt normal hormonal cyclicity, and thereby negatively influence reproductive physiology and the estrus cycle. researchgate.net

Advanced Methodologies for Investigating 11β,17α,21 Trihydroxypregnenolone

Analytical Approaches for Steroid Metabolite Profiling

Comprehensive analysis of the steroid metabolome, or steroidome, is essential for understanding the complex interplay of hormones. Given the structural similarity and wide concentration range of steroid molecules, highly specific and sensitive analytical techniques are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of steroid hormones due to its superior sensitivity and specificity compared to traditional immunoassays. researchgate.netnih.gov This technique allows for the simultaneous measurement of multiple steroids from a single, small-volume biological sample, such as serum or plasma. synnovis.co.ukthermofisher.com

The general workflow for LC-MS/MS analysis involves several key steps. Initially, steroids are extracted from the biological matrix, commonly using liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or solid-phase extraction (SPE). nih.govmdpi.com This step removes interfering substances and concentrates the analytes. researchgate.net Following extraction, the sample is reconstituted and injected into a liquid chromatography system, which separates the individual steroids based on their physicochemical properties. Reverse-phase columns, such as C18, are frequently used for this separation. thermofisher.com

After chromatographic separation, the steroids are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and introduced into the tandem mass spectrometer. nih.govmdpi.com The mass spectrometer operates in multiple reaction monitoring (MRM) mode, providing high selectivity. In MRM, a specific precursor ion for the steroid of interest is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique for each steroid, allowing for precise quantification even in complex mixtures. nih.gov While specific MRM transitions for 11β,17α,21-Trihydroxypregnenolone are not commonly published, they would be determined based on its molecular weight (364.5 g/mol ) and fragmentation pattern, similar to other C21 hydroxysteroids.

| Parameter | Typical Condition/Value |

|---|---|

| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) |

| LC Column | Reverse-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient of Methanol and Water with additives (e.g., formic acid) |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Mode |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ or related adducts |

| Product Ions (m/z) | Specific fragments resulting from collision-induced dissociation |

Untargeted metabolomics, or steroidomics, offers a hypothesis-free approach to comprehensively survey the entire steroid profile within a biological sample. metwarebio.com This powerful discovery tool is instrumental in identifying novel biomarkers and understanding global shifts in steroidogenesis that may not be apparent from targeted analyses. researchgate.netnih.gov The workflow begins with similar sample preparation and data acquisition steps as targeted LC-MS/MS, but instead of focusing on predefined analytes, it utilizes high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments to capture data on all detectable ions in the sample. researchgate.netnih.gov

The subsequent data processing is complex, involving steps such as peak detection, alignment across multiple samples, and normalization to correct for analytical variability. metwarebio.com Statistical methods, including multivariate analyses like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are then employed to identify ions that differ significantly between experimental groups. metwarebio.com Putative identification of these significant features, which could include 11β,17α,21-Trihydroxypregnenolone or its metabolites, is achieved by matching their accurate mass and fragmentation spectra (MS/MS) to spectral libraries and databases. nih.gov This untargeted approach is particularly valuable for exploring the systemic effects of enzymatic dysregulation or external stimuli on steroid pathways. nih.gov

In Vitro Systems for Biochemical Characterization

In vitro systems provide a controlled environment to dissect the specific biochemical properties and regulatory mechanisms of the enzymes involved in 11β,17α,21-Trihydroxypregnenolone metabolism. These cell-free and cell-based assays are fundamental for characterizing enzyme function.

The biosynthesis of 11β,17α,21-Trihydroxypregnenolone involves the enzyme 11β-hydroxylase (CYP11B1), which converts a precursor steroid. Its subsequent conversion to cortisol involves 3β-hydroxysteroid dehydrogenase (HSD3B2). Cell-free assays using isolated or purified enzymes are critical for determining kinetic parameters (e.g., K_m and V_max), substrate specificity, and inhibitor effects. These assays typically involve incubating the enzyme preparation, obtained from animal tissues or recombinant sources, with the substrate (e.g., 17α,21-dihydroxypregnenolone for CYP11B1) and necessary cofactors (e.g., NADPH for cytochrome P450 enzymes). The reaction is then stopped, and the product, 11β,17α,21-Trihydroxypregnenolone, is quantified using methods like HPLC or LC-MS/MS. This approach allows for a direct assessment of an enzyme's catalytic activity without the complexities of a cellular environment.

To overcome the limitations of sourcing enzymes from native tissues, the genes encoding steroidogenic enzymes like CYP11B1 and HSD3B2 are often expressed in heterologous systems. dntb.gov.ua These systems can produce large quantities of a single, active enzyme for detailed study.

Yeast (e.g., Saccharomyces cerevisiae, Schizosaccharomyces pombe) are frequently used due to their genetic tractability and rapid growth. Yeast can be engineered to express human CYP11B1, and these recombinant systems have been shown to efficiently perform 11β-hydroxylation of steroid precursors. dntb.gov.ua

Mammalian Cells that are non-steroidogenic, such as African green monkey kidney cells (COS-1 or COS-7) or Human Embryonic Kidney (HEK293) cells, are widely used for expressing steroidogenic enzymes. dntb.gov.uanih.gov When the cDNA for an enzyme like CYP11B1 or HSD3B2 is transfected into these cells, they gain the ability to perform the specific steroid conversion. researchgate.netresearchgate.net By incubating the transfected cells with a precursor steroid and analyzing the metabolites produced in the culture medium, researchers can precisely study the function of the single enzyme in a cellular context that provides appropriate post-translational modifications and membrane environments. nih.gov

| System | Advantages | Disadvantages |

|---|---|---|

| Yeast (S. cerevisiae, S. pombe) | High yield, low cost, easy genetic manipulation | Lacks some mammalian post-translational modifications, different membrane lipid composition |

| Mammalian Cells (COS-7, HEK293) | Proper protein folding and post-translational modifications, relevant cellular environment | Lower yield, higher cost, more complex culture conditions |

In Vivo Models for Integrative Systemic Studies

While in vitro models are essential for biochemical characterization, in vivo animal models are indispensable for understanding the systemic and physiological consequences of altered steroidogenesis. Genetically engineered mouse models have been particularly informative.

A key model for studying the pathway involving 11β,17α,21-Trihydroxypregnenolone is the Cyp11b1 knockout mouse. nih.govresearchgate.net This model mimics the human condition of congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase deficiency. nih.gov In these mice, the lack of CYP11B1 enzyme activity prevents the final step in corticosterone (B1669441) synthesis (the major glucocorticoid in mice). endocrine-abstracts.org This leads to a significant reduction in corticosterone levels and a compensatory increase in upstream precursors due to unsuppressed pituitary ACTH stimulation. nih.govendocrine-abstracts.org

Comparative Animal Models in Endocrinology Studies

The selection of an appropriate animal model is critical in endocrinology research, as significant species-specific differences exist in steroidogenesis. While murine models are invaluable, their primary glucocorticoid is corticosterone, whereas in humans it is cortisol. endocrine-abstracts.org This distinction makes direct extrapolation of some findings challenging. Therefore, comparative studies involving other animal models are essential for a comprehensive understanding of steroid metabolism relevant to human physiology.

Large animal models, such as pigs and sheep, are increasingly utilized because their glucocorticoid and mineralocorticoid profiles are more analogous to humans, being cortisol-dominant. endocrine-abstracts.org Comparative steroid profiling using techniques like LC-MS/MS has demonstrated that while similarities exist, subtle differences in glucocorticoid metabolism should be considered when using these species as models for human endocrine diseases. endocrine-abstracts.org

Nonhuman primates are also important models, particularly for studying adrenal androgen production, as the origin of circulating dehydroepiandrosterone (B1670201) (DHEA) in humans and many Old World primates is distinct from that of most other mammals. nih.govnih.gov However, even among primates, there are notable differences in the regulation and activity of key steroidogenic enzymes. For example, the substrate specificities of 3β-hydroxysteroid dehydrogenase (3β-HSD) and cytochrome P450 17A1 (CYP17A1) can vary between species. nih.gov In humans, non-human primates, sheep, and cattle, CYP17A1 has minimal 17,20-lyase activity with the Δ4-steroid 17α-hydroxyprogesterone, meaning androstenedione (B190577) is primarily synthesized via the Δ5 pathway from DHEA. nih.gov

The activity of 3β-HSD, the enzyme that converts Δ5-steroids (like pregnenolone (B344588) and 17α-hydroxypregnenolone) to Δ4-steroids, also shows species-specific variations. For instance, mouse type I and VI 3β-HSD isoforms can inactivate testosterone (B1683101) to androstenedione, a 17β-HSD-like activity not observed in the corresponding human orthologues. endocrine-abstracts.org Studies in pigs have demonstrated the presence and variable activity of 3β-HSD in uterine tissues, indicating local steroid synthesis. nih.gov

These comparative analyses highlight the importance of selecting animal models based on the specific metabolic pathway being investigated. For studying the cortisol synthesis pathway, where 11β,17α,21-trihydroxypregnenolone is an intermediate, cortisol-dominant species may offer more directly translatable insights.

| Animal Model | Primary Glucocorticoid | Key Features in Steroid Metabolism | Advantages for Studying Human-like Steroidogenesis |

|---|---|---|---|

| Mouse/Rat | Corticosterone endocrine-abstracts.org | Do not express significant adrenal CYP17, limiting adrenal androgen production. nih.gov Species-specific 3β-HSD activity. endocrine-abstracts.org | Excellent for genetic manipulation and studying specific enzyme knockouts. mdpi.com |

| Pig | Cortisol endocrine-abstracts.org | Glucocorticoid and mineralocorticoid profiles are similar to humans. endocrine-abstracts.org Uterine tissues exhibit 3β-HSD activity. nih.gov | Provides a cortisol-dominant environment more analogous to human physiology. endocrine-abstracts.org |

| Sheep | Cortisol endocrine-abstracts.org | Similar glucocorticoid/mineralocorticoid profiles to humans. endocrine-abstracts.org P450c17 has negligible 17,20-lyase activity with Δ4-steroids. nih.gov | Another large animal model with a human-like cortisol-dominant steroid profile. endocrine-abstracts.org |

| Nonhuman Primates (e.g., Rhesus Macaque) | Cortisol | Adrenal production of DHEA is similar to humans. nih.govnih.gov Species-specific regulation of CYP17 and 3β-HSD. nih.gov | Closely related to humans, valuable for studying adrenal androgen production and its regulation. nih.gov |

Evolutionary and Comparative Aspects of 11β,17α,21 Trihydroxypregnenolone Metabolism

Phylogenetic Diversification of Steroidogenic Enzymes

The biosynthesis of steroid hormones in vertebrates is a multi-step process catalyzed by two main classes of enzymes: cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases (HSDs). nih.govnih.gov The enzymes necessary for the synthesis of 11β,17α,21-Trihydroxypregnenolone—CYP17A1, CYP21A2, and CYP11B1—are part of the larger CYP superfamily, which has a deep evolutionary history, having descended from a single common ancestor. jst.go.jp The diversification of this superfamily is closely linked to major evolutionary events, such as the rise in atmospheric oxygen and the coevolutionary "warfare" between plants and animals. nih.govsci-hub.se

Phylogenetic analyses reveal that the steroidogenic CYPs involved in glucocorticoid and reproductive steroid pathways are ancient, with origins dating back several hundred million years. nih.gov The emergence of these enzymes appears to have been sequential. nih.gov Analyses of chordate genomes suggest that a CYP11-like gene appeared before the evolution of CYP19 (aromatase) and possibly CYP17, indicating a stepwise assembly of the steroidogenic toolkit. nih.gov

CYP11A1 (Cholesterol side-chain cleavage enzyme): This mitochondrial enzyme catalyzes the initial, rate-limiting step in steroidogenesis: the conversion of cholesterol to pregnenolone (B344588). nih.govscielo.br It is found only in vertebrates. nih.gov Phylogenetic trees show distinct branches for CYP11A1 among mammals, birds, and fish, reflecting divergence along these major taxonomic lines. researchgate.netsdu.edu.cn Ancestral sequence reconstruction suggests that ancient vertebrate CYP11A1 was highly thermostable and may have had different substrate preferences, possibly favoring cholesterol precursors like desmosterol. uni-saarland.de This highlights the functional evolution of the enzyme at the very start of the steroid synthesis pathway.

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is crucial for producing glucocorticoids and sex steroids. nih.gov Its dual activity is essential for diverting pregnenolone and progesterone (B1679170) toward androgen synthesis. scielo.br The evolution of CYP17A1, particularly its 17,20-lyase activity, shows significant variation among species, which is a key factor in determining the steroid profiles of different animals. nih.gov

CYP21A2 (21-hydroxylase): This enzyme is essential for the synthesis of both glucocorticoids and mineralocorticoids. rose-hulman.edu Its action is required to produce deoxycorticosterone and 11-deoxycortisol. nih.gov

CYP11B1 (11β-hydroxylase) and CYP11B2 (Aldosterone synthase): These two highly homologous enzymes arose from gene duplication and are responsible for the final steps in glucocorticoid and mineralocorticoid synthesis, respectively. nih.govpnas.org CYP11B1 converts 11-deoxycortisol to cortisol, while CYP11B2 synthesizes aldosterone (B195564) from corticosterone (B1669441). wikipedia.orgwikipedia.org The functional divergence of these enzymes was a critical step in the evolution of distinct glucocorticoid and mineralocorticoid signaling pathways.

The diversification of these enzyme families across vertebrate evolution has led to a wide array of steroidogenic pathways and metabolic capabilities. While the core machinery for producing major classes of steroids is conserved, the specific activities, expression patterns, and regulation of these enzymes can vary significantly between species. nih.govoup.com

| Enzyme | Gene | Function in Relation to 11β,17α,21-Trihydroxypregnenolone Synthesis | Key Evolutionary Features |

| 17α-hydroxylase | CYP17A1 | Catalyzes the 17α-hydroxylation of pregnenolone to form 17α-Hydroxypregnenolone. | Ancient enzyme; dual hydroxylase/lyase activity shows species-specific variation. nih.govscielo.br |

| 21-hydroxylase | CYP21A2 | Catalyzes the 21-hydroxylation of a pregnane-series steroid. | Essential for glucocorticoid and mineralocorticoid synthesis. rose-hulman.edu |

| 11β-hydroxylase | CYP11B1 | Catalyzes the 11β-hydroxylation of a pregnane-series steroid. | Arose from gene duplication with CYP11B2, allowing for specialized glucocorticoid synthesis. nih.govpnas.org |

Chemoinformatic Analysis of Natural Steroid Chemical Space

Chemoinformatics provides a powerful lens through which to analyze the vast structural diversity of naturally occurring compounds, including steroids. chemrxiv.org The "chemical space" is a concept used to organize and visualize this diversity, where molecules are positioned based on their structural and physicochemical properties. nih.gov Natural products, including steroids, occupy a distinct region of this chemical space compared to synthetic molecules, generally exhibiting greater structural complexity, more stereocenters, and a higher degree of ring fusion. chimia.chnih.gov

Computational analyses of the natural steroid chemical space reveal that properties derived from a compound's molecular structure are closely related to its biosynthetic origin and biological function. chemrxiv.org Steroids are a diverse group of lipids synthesized by a wide range of organisms, from bacteria and fungi to plants and animals. nih.gov This diversity is reflected in the wide array of chemical scaffolds and functional group decorations observed.

Within this vast chemical landscape, 11β,17α,21-Trihydroxypregnenolone represents a highly oxygenated C21 steroid. The introduction of multiple hydroxyl groups significantly alters its physicochemical properties compared to its precursor, pregnenolone. Key changes include:

Increased Polarity: The addition of three hydroxyl groups dramatically increases the molecule's polarity and potential for hydrogen bonding.

Altered Shape: The stereospecific placement of hydroxyl groups at the 11β, 17α, and 21 positions creates a distinct three-dimensional shape, which would influence its interaction with enzymes and potential receptors.

Computational studies have explored how steroids can adopt multiple orientations within an enzyme's binding pocket, which can explain the diversity of products from a single substrate. nih.gov The specific arrangement of hydroxyl groups on 11β,17α,21-Trihydroxypregnenolone would dictate its preferred binding orientation and subsequent metabolic fate. The chemical space populated by natural steroids is vast, and chemoinformatic tools help to map this territory, revealing how evolutionary pressures have shaped the structural diversification of these molecules for specific biological roles. chemrxiv.orgchimia.ch

| Compound | Molecular Formula | Key Structural Features | Position in Chemical Space |

| Pregnenolone | C21H32O2 | C21 steroid, 3β-hydroxyl group, double bond at C5-C6. | Core precursor, relatively non-polar. |

| 17α-Hydroxypregnenolone | C21H32O3 | Additional 17α-hydroxyl group. | Increased polarity from pregnenolone. |

| 11β,17α,21-Trihydroxypregnenolone | C21H32O5 | Additional 11β- and 21-hydroxyl groups. | Highly polar, occupies a region of chemical space characterized by significant oxygenation. chemrxiv.org |

| Cortisol | C21H30O5 | 3-keto, double bond at C4-C5, 11β,17α,21-hydroxyl groups. | A major end-product of glucocorticoid synthesis, structurally related but with a different ring A configuration. |

Cross-Species Examination of Steroid Hormone Metabolism

The metabolism of steroid hormones exhibits remarkable diversity across different animal species. While the fundamental pathways for synthesizing major classes of steroids like glucocorticoids, mineralocorticoids, and sex hormones are generally conserved in vertebrates, significant species-specific differences exist in the preferred routes of synthesis, the types of metabolites produced, and the enzymes involved. nih.govendocrine-abstracts.org

Comparative studies of pregnenolone metabolism have revealed some of these differences. For instance, in vitro studies using testicular homogenates showed that the preferred pathway for converting pregnenolone to testosterone (B1683101) differs between humans and macaques. nih.gov Humans preferentially use the "delta-5" pathway (via dehydroepiandrosterone), whereas macaques favor the "delta-4" pathway (via progesterone). nih.gov Such differences in metabolic routing are common and reflect the evolutionary adaptation of steroidogenic machinery.

The capacity to produce specific hydroxylated steroids also varies. The enzymes responsible for hydroxylation, primarily CYPs, have undergone extensive diversification, leading to species-specific metabolic capabilities. nih.gov For example, the metabolism of pregnenolone and dehydroepiandrosterone (B1670201) in mice tissues leads to the formation of 7α-hydroxylated metabolites, which are believed to play a role in regulating the immune response. nih.gov

Furthermore, comparative studies highlight differences in the primary glucocorticoids produced. While many mammals, including humans, pigs, and sheep, are cortisol-dominant, other species like rodents are corticosterone-dominant. endocrine-abstracts.org This fundamental difference arises from variations in the activity of CYP17A1.

The existence of 11β,17α,21-Trihydroxypregnenolone in any significant quantity in a particular species would depend on a unique enzymatic environment where the substrate, likely 17α-Hydroxypregnenolone or a related intermediate, is accessible to both 21-hydroxylase and 11β-hydroxylase before the 3β-hydroxysteroid dehydrogenase/isomerase enzyme converts the A ring's 3β-hydroxyl and delta-5 bond to a 3-keto, delta-4 configuration. While the enzymes exist in adrenal tissues of many vertebrates, their strict compartmentalization and substrate specificity make the formation of this specific tri-hydroxylated pregnenolone derivative a chemically plausible but likely minor metabolic event. scielo.brwikipedia.org

| Species Group | Primary Glucocorticoid | Known Variations in Pregnenolone/Progesterone Metabolism |

| Humans | Cortisol | Prefers the delta-5 pathway for androgen synthesis in the testes. nih.gov |

| Macaques | Cortisol | Prefers the delta-4 pathway for androgen synthesis in the testes. nih.gov |

| Rodents (e.g., Mice, Rats) | Corticosterone | Lack significant 17α-hydroxylase activity in the adrenal gland, leading to corticosterone production instead of cortisol. endocrine-abstracts.org |

| Pigs | Cortisol | Glucocorticoid/mineralocorticoid profiles are similar to humans. endocrine-abstracts.org |

| Sheep | Cortisol | Glucocorticoid/mineralocorticoid profiles are similar to humans, with some metabolic differences. endocrine-abstracts.org |

Implications of Dysregulated 11β,17α,21 Trihydroxypregnenolone Metabolism in Endocrine Disorders

Biochemical Pathologies Arising from Steroidogenic Enzyme Deficiencies

The biosynthesis of steroid hormones is a complex, multi-step process reliant on a series of specific enzymes. When these enzymes are deficient, the pathway is disrupted, leading to an accumulation of precursor molecules and a deficiency of downstream products. This imbalance is central to the pathology of several endocrine disorders.

Altered Steroid Ratios in 11β-Hydroxylase Deficiency

Congenital Adrenal Hyperplasia (CAH) due to 11β-hydroxylase deficiency is a significant endocrine disorder characterized by a specific pattern of steroid imbalance. researchgate.net This condition arises from a defect in the CYP11B1 gene, which encodes the 11β-hydroxylase enzyme. nih.govyoutube.com This enzyme is crucial for the final step in cortisol synthesis, where it converts 11-deoxycortisol to cortisol. wikipedia.orgwikipedia.org It also mediates the conversion of 11-deoxycorticosterone (DOC) to corticosterone (B1669441) in the mineralocorticoid pathway. wikipedia.org

A deficiency in 11β-hydroxylase leads to the impaired synthesis of cortisol. youtube.com The resulting low levels of cortisol disrupt the negative feedback loop to the pituitary gland, causing an overproduction of adrenocorticotropic hormone (ACTH). researchgate.net This persistent ACTH stimulation leads to the accumulation of steroid precursors proximal to the enzymatic block. youtube.com Consequently, levels of 11-deoxycortisol and DOC rise significantly. nih.gov The excess 11-deoxycortisol is a key biochemical marker for diagnosing this condition. nih.gov These accumulated precursors are then diverted into the androgen synthesis pathway, resulting in hyperandrogenemia, which manifests as virilization in females and precocious puberty in males. nih.govwikipedia.org The excessive production of DOC, a weak mineralocorticoid, can lead to hypertension. wikipedia.org

The table below summarizes the characteristic alterations in steroid levels in 11β-Hydroxylase Deficiency.

| Steroid | Change in Deficiency | Pathway Affected |

| 11-deoxycortisol | Markedly Increased | Glucocorticoid |

| Cortisol | Decreased | Glucocorticoid |

| 11-deoxycorticosterone (DOC) | Increased | Mineralocorticoid |

| Corticosterone | Decreased | Mineralocorticoid |

| Androgens (e.g., Androstenedione) | Increased | Androgen |

Precursor Accumulation in 3β-Hydroxysteroid Dehydrogenase Deficiency

Another critical enzyme in steroidogenesis is 3β-hydroxysteroid dehydrogenase (3β-HSD). Deficiency of this enzyme, caused by mutations in the HSD3B2 gene, disrupts the synthesis of nearly all steroid hormones, including mineralocorticoids, glucocorticoids, and sex steroids. medlineplus.govmedscape.com The 3β-HSD enzyme is responsible for converting Δ5-3β-hydroxysteroids into Δ4-3-ketosteroids. nih.gov This involves the conversion of pregnenolone (B344588) to progesterone (B1679170), 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione (B190577). medscape.com

In 3β-HSD deficiency, the blockage of these crucial conversions leads to a significant accumulation of the Δ5 precursors: pregnenolone, 17α-hydroxypregnenolone, and DHEA. conicet.gov.ar This results in decreased production of cortisol and aldosterone (B195564). medscape.com The lack of cortisol leads to increased ACTH secretion, further driving the accumulation of the Δ5 steroids. medscape.com The clinical presentation can vary from severe salt-wasting in infancy due to aldosterone deficiency to less severe forms with issues related to sex steroid production. medscape.com In males (46,XY), the impaired conversion of DHEA to testosterone (B1683101) can result in ambiguous genitalia, while in females (46,XX), the peripheral conversion of excess DHEA can cause mild virilization. nih.gov A key diagnostic feature is an elevated ratio of Δ5-steroids to Δ4-steroids. nih.gov

The following table details the primary steroid precursors that accumulate in 3β-Hydroxysteroid Dehydrogenase Deficiency.

| Accumulated Precursor | Corresponding Product (Deficient) | Pathway Affected |

| Pregnenolone | Progesterone | Mineralocorticoid/Glucocorticoid |

| 17α-Hydroxypregnenolone | 17α-Hydroxyprogesterone | Glucocorticoid/Androgen |

| Dehydroepiandrosterone (DHEA) | Androstenedione | Androgen |

Genetic Basis of Dysregulated Steroid Biosynthesis

Dysregulation of steroid biosynthesis is fundamentally rooted in genetic mutations that impair the function of critical steroidogenic enzymes. These are autosomal recessive disorders, meaning an individual must inherit a defective gene from both parents to be affected. nih.gov

11β-Hydroxylase Deficiency: This disorder is caused by mutations in the CYP11B1 gene, located on chromosome 8q21-22. nih.gov A wide range of mutations have been identified within this gene, including missense, nonsense, frameshift, and splice-site mutations. nih.gov The severity of the disease can sometimes be correlated with the type of mutation; for instance, mutations that alter the heme-binding or substrate-binding sites of the enzyme may lead to more severe clinical presentations. nih.govmedscape.com The prevalence of this deficiency is higher in certain populations, such as those in the Middle East and North Africa, where consanguinity is more common. nih.govnih.gov

3β-Hydroxysteroid Dehydrogenase Deficiency: This condition results from mutations in the HSD3B2 gene, which is found on chromosome 1p13. medlineplus.govmdpi.com The HSD3B2 gene encodes the type II isoenzyme of 3β-HSD, which is predominantly expressed in the adrenal glands and gonads. mdpi.com At least 37 different mutations have been identified in the HSD3B2 gene. medlineplus.gov The nature of the mutation influences the clinical phenotype. Mutations that result in a complete loss of enzyme function cause the severe, salt-wasting form of the disorder. medlineplus.gov In contrast, missense mutations that allow for some residual enzyme activity are associated with the less severe, non-salt-wasting forms. medlineplus.govmedscape.com

The table below provides a summary of the genetic basis for these two enzyme deficiencies.

| Disorder | Gene | Locus | Inheritance | Common Mutation Types |

| 11β-Hydroxylase Deficiency | CYP11B1 | 8q21-22 | Autosomal Recessive | Missense, Nonsense, Frameshift, Splice-site |

| 3β-Hydroxysteroid Dehydrogenase Deficiency | HSD3B2 | 1p13 | Autosomal Recessive | Missense, Nonsense, Frameshift, Deletions |

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway and enzymatic regulation of 11beta,17alpha,21-Trihydroxypregnenolone in steroid hormone metabolism?

- Answer : this compound is a key intermediate in cortisol biosynthesis. It is synthesized from 17alpha,21-Dihydroxypregnenolone via cytochrome P450 (CYP11B1, EC 1.14.15.4), which introduces the 11β-hydroxyl group. Subsequent steps involve 3beta-hydroxysteroid dehydrogenase (EC 1.1.1.145) and steroid delta-isomerase (EC 5.3.3.1) to form cortisol . Researchers should use isotopic labeling (e.g., deuterated precursors) and enzyme inhibition assays (e.g., ketoconazole for CYP11B1) to validate pathway dynamics.

Q. How can researchers differentiate this compound from structural analogs like cortisol using spectroscopic methods?

- Answer : Key distinctions include the absence of a 3-keto-4-ene group in this compound compared to cortisol. Nuclear Magnetic Resonance (NMR) can identify the 3β-hydroxyl (δ 3.5–4.0 ppm) and Δ⁵ double bond (δ 5.3 ppm), while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (364.4758 g/mol vs. cortisol’s 362.46 g/mol) . Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with reverse-phase columns (C18) is recommended for separation in biological matrices.

Q. What are the physicochemical properties of this compound critical for experimental design?

- Answer : The compound has a density of 1.3±0.1 g/cm³, boiling point of 560.3±50.0 °C, and vapor pressure of 0.0±3.5 mmHg at 25°C. Its low water solubility necessitates dissolution in polar aprotic solvents (e.g., DMSO) for in vitro assays. Stability studies (pH 7.4, 37°C) should monitor degradation via HPLC, as the 11β-hydroxyl group is prone to oxidation .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported bioactivity data of this compound derivatives?

- Answer : Contradictions in bioactivity (e.g., anti-inflammatory potency of P16CM vs. FP16CM) may arise from hydrolysis rate variability in vivo. Researchers should standardize hydrolysis conditions (e.g., liver microsome assays) and use LC-MS to quantify active metabolite levels. Comparative studies must control for tissue-specific esterase activity and plasma protein binding .

Q. How do modifications at the 21-hydroxyl group impact metabolic stability and tissue-specific activation of antedrug derivatives?

- Answer : Acylation (e.g., 21-O-acetyl or 21-O-pivaloyl groups) delays hydrolysis, prolonging circulation time. For example, FP16CM’s 9α-fluoro substitution enhances glucocorticoid receptor affinity, while 21-O-valeryl extends half-life in synovial fluid. Use in situ perfusion models and fluorometric assays to measure hydrolysis kinetics in target tissues (e.g., lungs vs. joints) .

Q. What methodologies resolve structural ambiguities in reported molecular weights of this compound analogs?

- Answer : Discrepancies (e.g., C21H32O5 vs. C21H30O5) may stem from tautomerism or unsaturation variations. High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI+) can distinguish isobars. X-ray crystallography is recommended for resolving stereochemical uncertainties at the 11β and 17α positions .

Methodological Guidance

- Synthesis of Derivatives : Acylation at the 21-hydroxyl group (e.g., propionyl chloride in pyridine) requires inert atmospheres (N₂) to prevent oxidation. Purify via silica gel chromatography (ethyl acetate/hexane gradient) .

- Receptor Binding Assays : Use radiolabeled [³H]-dexamethasone in competitive binding studies with HEK293 cells expressing glucocorticoid receptors. Normalize data to cortisol (IC₅₀ = 5–10 nM) .

- In Vivo Pharmacokinetics : Administer this compound derivatives intravenously in rodent models. Collect plasma at timed intervals and analyze using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.